![molecular formula C27H23N5O4 B2569849 2-メトキシ-4-[5-メチル-6-(フェニルカルバモイル)-4H,7H-[1,2,4]トリアゾロ[1,5-a]ピリミジン-7-イル]フェニルベンゾエート CAS No. 441290-43-3](/img/structure/B2569849.png)
2-メトキシ-4-[5-メチル-6-(フェニルカルバモイル)-4H,7H-[1,2,4]トリアゾロ[1,5-a]ピリミジン-7-イル]フェニルベンゾエート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-4-[5-methyl-6-(phenylcarbamoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl benzoate is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a phenylcarbamoyl group, and a benzoate ester
科学的研究の応用
2-methoxy-4-[5-methyl-6-(phenylcarbamoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl benzoate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs targeting various biological pathways, including kinase inhibitors and receptor modulators.
Material Science: The unique structure of this compound makes it suitable for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[5-methyl-6-(phenylcarbamoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized via a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation.
Introduction of the Phenylcarbamoyl Group: The phenylcarbamoyl group can be introduced through a nucleophilic substitution reaction using phenyl isocyanate as the reagent.
Esterification to Form Benzoate: The final step involves the esterification of the phenolic hydroxyl group with benzoic acid or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-methoxy-4-[5-methyl-6-(phenylcarbamoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenylcarbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a benzoic acid derivative, while reduction of a nitro group can produce an aniline derivative.
作用機序
The mechanism of action of 2-methoxy-4-[5-methyl-6-(phenylcarbamoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl benzoate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity . The exact molecular targets and pathways depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
1,2,4-triazolo[1,5-a]pyridines: These compounds share a similar triazolopyrimidine core and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds also have a fused heterocyclic structure and are used in similar applications, such as kinase inhibitors.
Uniqueness
2-methoxy-4-[5-methyl-6-(phenylcarbamoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl benzoate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its methoxy and phenylcarbamoyl groups, along with the benzoate ester, provide a versatile platform for further chemical modifications and applications in various fields.
特性
IUPAC Name |
[2-methoxy-4-[5-methyl-6-(phenylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O4/c1-17-23(25(33)31-20-11-7-4-8-12-20)24(32-27(30-17)28-16-29-32)19-13-14-21(22(15-19)35-2)36-26(34)18-9-5-3-6-10-18/h3-16,24H,1-2H3,(H,31,33)(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMOIZIASRRDGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC(=O)C4=CC=CC=C4)OC)C(=O)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2569768.png)
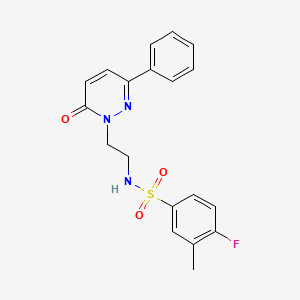

![2-{[(2,3-dichlorophenyl)sulfanyl]methyl}-3-phenyl-4(3H)-quinazolinone](/img/structure/B2569773.png)
![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2569775.png)
![1-[(Oxiran-2-yl)methyl]cyclopropane-1-carbonitrile](/img/structure/B2569776.png)
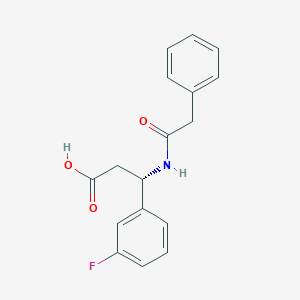
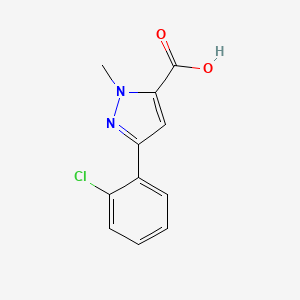
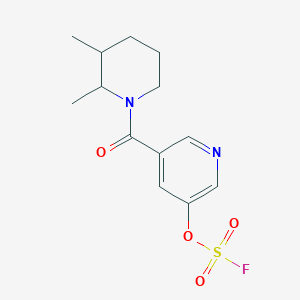
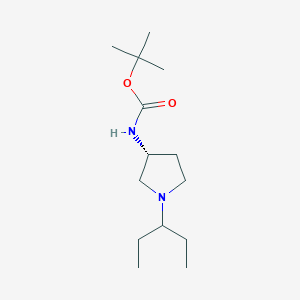
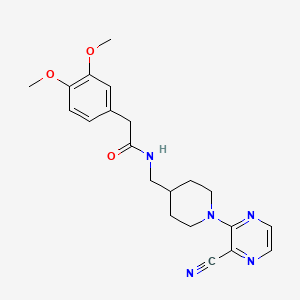
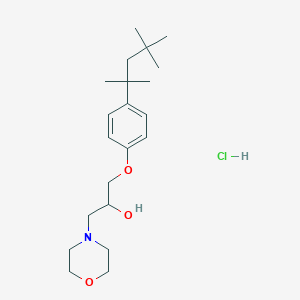
![3-(furan-2-ylmethyl)-10-methyl-2-(p-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2569786.png)
![3-methoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2569789.png)
